3-Hydroxypyridine-2-thiol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 283470. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

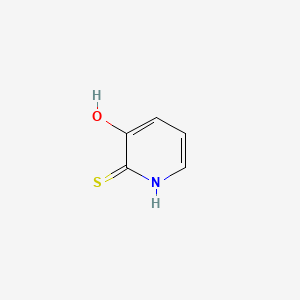

IUPAC Name |

3-hydroxy-1H-pyridine-2-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NOS/c7-4-2-1-3-6-5(4)8/h1-3,7H,(H,6,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MARYDOMJDFATPK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=S)C(=C1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50177559 |

Source

|

| Record name | 3-Hydroxypyridine-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50177559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23003-22-7 |

Source

|

| Record name | 2-Mercapto-3-pyridinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23003-22-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxypyridine-2-thiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023003227 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxypyridine-2-thiol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=283470 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Hydroxypyridine-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50177559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-mercaptopyridin-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.235 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-HYDROXY-2(1H)-PYRIDINETHIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M8U5Q5R3SA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 3-Hydroxypyridine-2-thiol: Synthesis, Properties, and Applications

Introduction

This compound is a heterocyclic organic compound featuring a pyridine ring scaffold substituted with both a hydroxyl (-OH) group at the 3-position and a thiol (-SH) group at the 2-position. This arrangement of functional groups makes it a molecule of significant interest in medicinal chemistry and material science. The compound exists in a tautomeric equilibrium with its more stable thione form, 3-hydroxy-2(1H)-pyridinethione. This tautomerism plays a crucial role in its chemical reactivity and biological activity.

The presence of a soft sulfur donor, a hard oxygen donor, and a nitrogen atom within a rigid heterocyclic framework suggests potential as a versatile chelating agent for various metal ions. Furthermore, the 3-hydroxypyridine core is a known pharmacophore found in various biologically active molecules, while the thiol group is a key functional group in many antioxidant and enzyme-inhibiting compounds. This guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential applications of this compound.

Physicochemical Properties and Tautomerism

The properties of this compound are dictated by its functional groups and its existence as two rapidly interconverting tautomers: the thiol form and the thione form. Computational and experimental studies on analogous compounds like pyridine-2-thiol show that the thione tautomer is generally the more stable form.[1]

Tautomeric Equilibrium

The equilibrium between this compound and 3-hydroxy-2(1H)-pyridinethione is a critical aspect of its chemistry. The thione form is stabilized by the formation of a strong C=S double bond and an N-H bond, which can participate in hydrogen bonding.

Caption: Thiol-thione tautomerism of this compound.

Quantitative Data

| Property | Value | Reference |

| IUPAC Name | This compound | - |

| Synonyms | 2-Mercapto-3-pyridinol, 3-Hydroxy-2-pyridinethione | - |

| CAS Number | 23003-22-7 | - |

| Molecular Formula | C₅H₅NOS | - |

| Molecular Weight | 127.16 g/mol | - |

| Appearance | Yellow to green solid | - |

| Melting Point | 144.0 - 146.0 °C | - |

| Boiling Point (est.) | 235.9 °C at 760 mmHg | - |

| Density (est.) | 1.41 g/cm³ | - |

| Flash Point (est.) | 96.5 °C | - |

Synthesis of this compound

Caption: Proposed two-step synthesis workflow for this compound.

Experimental Protocols

The following section provides detailed, representative methodologies for the proposed synthesis.

Step 1: Synthesis of 2-Chloro-3-hydroxypyridine (Intermediate)

This protocol is adapted from a patented process for the chlorination of 3-hydroxypyridine.[2]

-

Materials:

-

3-Hydroxypyridine (1.0 eq)

-

Aqueous Sodium Hydroxide (NaOH)

-

15% Aqueous Sodium Hypochlorite (NaOCl) solution

-

Sodium Hydrogen Sulfite (NaHSO₃)

-

Hydrochloric Acid (HCl)

-

Deionized Water

-

Xylene

-

-

Equipment:

-

Jacketed reaction vessel with overhead stirrer, thermometer, and addition funnels

-

Cooling bath (ice/salt or cryocooler)

-

Buchner funnel and filter flask

-

Standard laboratory glassware

-

Vacuum oven

-

-

Procedure:

-

Prepare an aqueous solution of 3-hydroxypyridine.

-

Place 40% of this solution into the reaction vessel and adjust the pH to 12 with aqueous NaOH.

-

Cool the mixture to 0-5 °C using a cooling bath.

-

Simultaneously, add the remaining 60% of the 3-hydroxypyridine solution and the 15% aqueous NaOCl solution to the reaction vessel over 2-3 hours, maintaining the temperature between 0-5 °C.

-

After the addition is complete, stir the mixture for an additional hour at 0-5 °C.

-

Quench any excess NaOCl by the careful addition of a sodium hydrogen sulfite solution until a starch-iodide test is negative.

-

Neutralize the reaction mixture to pH 7 with hydrochloric acid.

-

The product will precipitate as a solid. Filter the crude product using a Buchner funnel.

-

Wash the filter cake with cold deionized water, followed by a wash with cold xylene to remove organic impurities.

-

Dry the resulting white to off-white solid in a vacuum oven at 50 °C. The expected yield of 2-chloro-3-hydroxypyridine is approximately 80-85%.[2]

-

Step 2: Synthesis of this compound (Final Product)

This is a generalized protocol based on the common conversion of chloro-heterocycles to thiols using thiourea.[3]

-

Materials:

-

2-Chloro-3-hydroxypyridine (1.0 eq)

-

Thiourea (1.1 eq)

-

Ethanol or 2N Sulfuric Acid

-

Aqueous Sodium Hydroxide (NaOH)

-

Aqueous Hydrochloric Acid (HCl)

-

Ethyl Acetate

-

Saturated Sodium Chloride (brine) solution

-

-

Equipment:

-

Round-bottom flask with reflux condenser and magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

-

Procedure:

-

To a round-bottom flask, add 2-chloro-3-hydroxypyridine, thiourea, and a suitable solvent (e.g., ethanol or 2N H₂SO₄).

-

Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

If ethanol was used, concentrate the mixture under reduced pressure. If acid was used, proceed to the next step.

-

Add an aqueous solution of NaOH (e.g., 2M) and heat the mixture at 80-90 °C for 1 hour to hydrolyze the intermediate isothiouronium salt.

-

Cool the solution to room temperature and carefully acidify with HCl to a pH of ~5-6 to precipitate the product.

-

Extract the product into ethyl acetate (3x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent using a rotary evaporator to yield the crude this compound.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Chemical Reactivity and Potential Applications

The dual functionality of this compound opens up numerous avenues for chemical modification and application.

Caption: Key chemical reactivity pathways for this compound.

-

Drug Development: The 3-hydroxypyridine scaffold is associated with neuroprotective and antioxidant activities. Thiourea derivatives, structurally related to the thione tautomer, exhibit a wide range of biological effects, including antibacterial, anticancer, and anti-inflammatory properties.[4] The combination of these two moieties in one molecule makes this compound an attractive lead for developing novel therapeutic agents. Its ability to chelate metal ions could also be explored for developing drugs that target metalloenzymes or for treating diseases related to metal dyshomeostasis.

-

Coordination Chemistry: As a bidentate ligand, it can coordinate to metal centers through its sulfur and oxygen atoms, forming stable five-membered chelate rings. These metal complexes could have applications in catalysis, sensing, or as novel materials with interesting magnetic or optical properties.

-

Synthetic Intermediates: The thiol and hydroxyl groups can be selectively functionalized, allowing the molecule to serve as a versatile building block for the synthesis of more complex heterocyclic systems and pharmaceutical ingredients.

Conclusion

This compound is a compelling heterocyclic compound with significant, yet largely untapped, potential. Its rich chemistry, governed by thiol-thione tautomerism and the presence of multiple reactive sites, makes it a valuable target for both academic research and industrial drug development. The proposed synthetic pathway provides a clear and feasible route to access this molecule, enabling further investigation into its properties and applications. Future research should focus on the experimental validation of its synthesis, a thorough characterization of its physicochemical and spectral properties, and a systematic evaluation of its biological activities and coordination chemistry.

References

- 1. Predictions of tautomeric equilibria in 2-hydroxypyridine and pyridine-2-thiol: correlation effects and possible discrepancies with experiment - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. The reactions of thiourea with some chloropyrazines and their N-oxides - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Mechanism of Action of 3-Hydroxypyridine-2-thiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxypyridine-2-thiol (3-HPT) has emerged as a novel and selective inhibitor of histone deacetylases (HDACs), a class of enzymes integral to the epigenetic regulation of gene expression. This technical guide elucidates the core mechanism of action of 3-HPT and its derivatives, focusing on their selective inhibition of specific HDAC isoforms and the subsequent downstream cellular effects. This document provides a comprehensive overview of the quantitative inhibitory data, detailed experimental methodologies for assessing its activity, and visual representations of the key signaling pathways involved.

Core Mechanism of Action: Selective Histone Deacetylase Inhibition

The primary mechanism of action of this compound is the selective inhibition of Class I histone deacetylases, specifically HDAC6 and HDAC8, with a notable lack of activity against HDAC1.[1][2] This selectivity is attributed to the unique chemical structure of 3-HPT, which acts as a bidentate zinc-binding group (ZBG). The thione and hydroxyl moieties of the 3-HPT scaffold chelate the zinc ion present in the active site of these metalloenzymes, thereby blocking their catalytic activity.[1] The thiophilicity of the zinc ion is thought to favor the interaction with the thione group of 3-HPT.[1]

The inhibition of HDAC6 and HDAC8 by 3-HPT and its derivatives leads to an accumulation of acetylated histones and other non-histone protein substrates. This hyperacetylation alters chromatin structure and modulates gene expression, ultimately leading to various cellular responses, including cell cycle arrest and apoptosis in cancer cells.

dot

References

An In-depth Technical Guide to the Chemical Structure and Tautomerism of 3-Hydroxypyridine-2-thiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and tautomeric behavior of 3-hydroxypyridine-2-thiol. The document details its key tautomeric forms, the thione and thiol, and explores the factors influencing their equilibrium. This guide also presents theoretical and analogous experimental data, outlines synthesis and characterization methodologies, and discusses its emerging role as a selective histone deacetylase (HDAC) inhibitor.

Chemical Structure and Physicochemical Properties

This compound, also known by its CAS number 23003-22-7, is a heterocyclic organic compound with the molecular formula C₅H₅NOS and a molecular weight of 127.16 g/mol .[1][2] Its structure consists of a pyridine ring substituted with a hydroxyl group at the 3-position and a thiol group at the 2-position. The presence of these functional groups allows for prototropic tautomerism, leading to an equilibrium between two primary forms: the thiol form (this compound) and the more stable thione form (3-hydroxy-1H-pyridine-2-thione).

A theoretical study of the tautomerism of 3-hydroxy-2-mercaptopyridine indicates that the thione form is the most stable tautomer in the equilibrium.[3][4] This is consistent with observations for related compounds like 2-mercaptopyridine, where polar solvents and self-association shift the equilibrium significantly towards the thione form.[5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 23003-22-7 | [1][2] |

| Molecular Formula | C₅H₅NOS | [1] |

| Molecular Weight | 127.16 g/mol | [1] |

| Appearance | Yellow to green solid | [1] |

| Melting Point | 144.0 - 146.0 °C | [1] |

| Boiling Point | 235.9 °C at 760 mmHg | [1] |

| Density | 1.41 g/cm³ | [1] |

Tautomerism of this compound

The most significant chemical feature of this compound is its existence as a mixture of tautomers in equilibrium. The two primary tautomers are the thiol form and the thione form.

-

Thiol Form (this compound): This tautomer contains a sulfhydryl (-SH) group and is aromatic.

-

Thione Form (3-hydroxy-1H-pyridine-2-thione): This tautomer features a thiocarbonyl (C=S) group and is generally considered to be the more stable form, particularly in polar environments.

The equilibrium between these two forms is influenced by several factors, including the solvent, temperature, and concentration. For the related compound 2-mercaptopyridine, the thiol form is favored in dilute solutions and nonpolar solvents, while the thione form predominates in polar solvents and at higher concentrations due to self-association.[5]

Experimental Protocols

Synthesis of 3-Hydroxypyridine-2-thione (Representative Protocol)

This protocol is based on the synthesis of N-substituted 3-hydroxypyridin-4(1H)-thiones and would require adaptation and optimization for the target compound.

Materials:

-

3-Hydroxypyridine

-

Lawesson's reagent

-

Anhydrous toluene

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

-

A mixture of 3-hydroxypyridine and Lawesson's reagent (1.5 equivalents) in anhydrous toluene is refluxed under an inert atmosphere (e.g., argon or nitrogen) for 4-6 hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The crude product is purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

-

Fractions containing the desired product are combined, and the solvent is evaporated to yield 3-hydroxypyridine-2-thione.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is crucial for distinguishing between the thiol and thione tautomers. The thiol form would exhibit a distinct -SH proton signal, which would be absent in the thione form. The chemical shifts of the pyridine ring protons would also differ between the two tautomers. For the precursor 3-hydroxypyridine in DMSO-d₆, characteristic peaks are observed around 8.36, 8.15, 7.32, and 7.26 ppm.[4] The -OH proton appears as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum would show a characteristic C=S signal for the thione tautomer, typically in the range of 180-200 ppm. The chemical shifts of the ring carbons would also provide structural information.

Infrared (IR) Spectroscopy:

-

Thiol Form: The IR spectrum of the thiol tautomer would be characterized by a weak S-H stretching band around 2550-2600 cm⁻¹.

-

Thione Form: The thione tautomer would exhibit a C=S stretching vibration, although this band can be weak and variable in position (typically 1020-1250 cm⁻¹). A prominent N-H stretching band would also be present in the thione form. The O-H stretching vibration for the hydroxyl group would be observed in both tautomers, typically as a broad band in the region of 3200-3600 cm⁻¹.

Biological Activity: Histone Deacetylase Inhibition

Recent research has identified 3-hydroxypyridin-2-thione as a novel zinc-binding group for the selective inhibition of histone deacetylases (HDACs).[3][6][7][8][9] Specifically, it has shown inhibitory activity against HDAC6 and HDAC8, while being inactive against HDAC1.[6][7][9] This selectivity is significant for the development of targeted cancer therapies with potentially reduced side effects.

The mechanism of inhibition involves the chelation of the zinc ion in the active site of the HDAC enzyme by the 3-hydroxypyridin-2-thione moiety. This interaction blocks the catalytic activity of the enzyme, leading to an accumulation of acetylated histones and other proteins, which in turn can induce apoptosis in cancer cells.

Table 2: Inhibitory Activity of 3-Hydroxypyridin-2-thione against HDAC Isoforms

| HDAC Isoform | IC₅₀ (nM) | Reference |

| HDAC1 | No inhibition | [6][7][9] |

| HDAC6 | 681 | [6][7][9] |

| HDAC8 | 3675 | [6][7][9] |

Conclusion

This compound is a fascinating molecule with a rich chemistry dominated by its thione-thiol tautomerism. While the thione form is generally more stable, the equilibrium is sensitive to environmental conditions. The development of selective HDAC inhibitors based on the 3-hydroxypyridin-2-thione scaffold represents a promising avenue for the discovery of novel anticancer agents. Further experimental studies are warranted to quantify the tautomeric equilibrium in various solvents and to fully elucidate the structure-activity relationships of its derivatives as HDAC inhibitors.

References

- 1. researchgate.net [researchgate.net]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. researchgate.net [researchgate.net]

- 4. 3-Hydroxypyridine(109-00-2) 1H NMR spectrum [chemicalbook.com]

- 5. Synthesis and characterization of new 1-hydroxy-2-pyridinethione derivatives: Their lead complexes and efficacy in the treatment of acute lead poisoning in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 3-Hydroxypyridin-2-thione as Novel Zinc Binding Group for Selective Histone Deacetylase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [PDF] 3-Hydroxypyridin-2-thione as novel zinc binding group for selective histone deacetylase inhibition. | Semantic Scholar [semanticscholar.org]

- 9. 3-Hydroxypyridin-2-thione as novel zinc binding group for selective histone deacetylase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 3-Hydroxypyridine-2-thiol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 3-Hydroxypyridine-2-thiol. Due to its tautomeric nature, this compound primarily exists as 3-hydroxy-1H-pyridine-2-thione . This document focuses on the expected and analogous data for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis, providing a robust framework for the characterization of this and related molecules.

Tautomerism of this compound

This compound exists in a tautomeric equilibrium with 3-hydroxy-1H-pyridine-2-thione. The thione form is generally the more stable tautomer in pyridinethione systems. Spectroscopic analysis will therefore predominantly reflect the characteristics of the 3-hydroxy-1H-pyridine-2-thione tautomer.

Predicted and Analogous Spectroscopic Data

Direct experimental spectroscopic data for 3-hydroxy-1H-pyridine-2-thione is not extensively available in the public domain. Therefore, the following tables present a combination of predicted data for the target molecule and experimental data from closely related analogs to serve as a valuable reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals for the three aromatic protons on the pyridine ring, as well as signals for the hydroxyl and amine protons. The chemical shifts will be influenced by the electron-withdrawing nature of the thione group and the electron-donating nature of the hydroxyl group.

Table 1: Predicted ¹H NMR Spectral Data for 3-hydroxy-1H-pyridine-2-thione and Experimental Data for Analogs

| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Solvent |

| 3-hydroxy-1H-pyridine-2-thione (Predicted) | H-4 | 6.8 - 7.0 | Doublet of doublets | DMSO-d₆ |

| H-5 | 6.6 - 6.8 | Doublet of doublets | DMSO-d₆ | |

| H-6 | 7.5 - 7.7 | Doublet of doublets | DMSO-d₆ | |

| N-H | 12.0 - 14.0 | Broad Singlet | DMSO-d₆ | |

| O-H | 9.0 - 10.0 | Broad Singlet | DMSO-d₆ | |

| 1-hydroxy-2(1H)-pyridinethione [1] | H-3 | 7.293 | - | CDCl₃ |

| H-4 | 6.804 | - | CDCl₃ | |

| H-5 | 7.673 | - | CDCl₃ | |

| H-6 | 8.100 | - | CDCl₃ | |

| O-H | 12.1 | - | CDCl₃ | |

| 3-Hydroxypyridine [2] | H-2 | 8.146 | - | DMSO-d₆ |

| H-4 | 7.315 | - | DMSO-d₆ | |

| H-5 | 7.258 | - | DMSO-d₆ | |

| H-6 | 8.363 | - | DMSO-d₆ | |

| O-H | 9.905 | - | DMSO-d₆ |

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number and electronic environment of the carbon atoms. The C=S carbon is expected to have a characteristic downfield chemical shift.

Table 2: Predicted ¹³C NMR Spectral Data for 3-hydroxy-1H-pyridine-2-thione and Experimental Data for Analogs

| Compound | Carbon Assignment | Chemical Shift (δ, ppm) |

| 3-hydroxy-1H-pyridine-2-thione (Predicted) | C-2 (C=S) | 175 - 185 |

| C-3 (C-OH) | 150 - 160 | |

| C-4 | 115 - 125 | |

| C-5 | 110 - 120 | |

| C-6 | 130 - 140 | |

| Pyridine N-Oxide | C-2, C-6 | 138.5 |

| C-3, C-5 | 125.5 | |

| C-4 | 125.3 | |

| 2-Methylpyridine N-Oxide | C-2 | 148.5 |

| C-3 | 125.5 | |

| C-4 | 126.1 | |

| C-5 | 123.2 | |

| C-6 | 138.8 |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands for 3-hydroxy-1H-pyridine-2-thione and Experimental Data for Analogs

| Functional Group | Predicted Wavenumber (cm⁻¹) | Compound | Observed Wavenumber (cm⁻¹) |

| O-H Stretch | 3200 - 3600 (broad) | N-hydroxypyridine-2(1H)-thione | ~3400 |

| N-H Stretch | 3100 - 3500 | N-hydroxypyridine-2(1H)-thione | ~3100 |

| C-H Stretch (aromatic) | 3000 - 3100 | Pyridine | 3150-3000 |

| C=C Stretch (aromatic) | 1400 - 1600 | Pyridine | 1650-1400 |

| C=S Stretch (thione) | 1100 - 1250 | N-hydroxypyridine-2(1H)-thione | ~1150 |

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.

Table 4: Predicted Mass Spectrometry Data for 3-hydroxy-1H-pyridine-2-thione and Experimental Data for Analogs

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted m/z of Molecular Ion [M]⁺ | Key Fragmentation Pathways (Predicted) |

| 3-hydroxy-1H-pyridine-2-thione | C₅H₅NOS | 127.16 | 127 | Loss of CO, Loss of SH, Loss of HCN |

| 2(1H)-Pyridinethione, 3-hydroxy-6-methyl- [3] | C₆H₇NOS | 141.19 | 141 | - |

| Pyrithione [4] | C₅H₅NOS | 127.16 | 127 | - |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of 3-hydroxy-1H-pyridine-2-thione. Instrument-specific parameters may require optimization.

NMR Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

¹H NMR Acquisition :

-

Acquire a standard one-dimensional proton spectrum.

-

Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest to allow for full relaxation between pulses for accurate integration.

-

-

¹³C NMR Acquisition :

-

Acquire a proton-decoupled ¹³C spectrum.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing : Process the acquired FID (Free Induction Decay) with appropriate Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (Solid Sample) :

-

KBr Pellet Method : Grind 1-2 mg of the sample with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) to a fine powder.[5] Press the mixture into a thin, transparent pellet using a hydraulic press.[5]

-

Attenuated Total Reflectance (ATR) : Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.[5]

-

-

Data Acquisition :

-

Record a background spectrum of the empty sample compartment (or clean ATR crystal).

-

Place the prepared sample in the IR beam path and record the sample spectrum.

-

The final spectrum is obtained by ratioing the sample spectrum against the background spectrum. Data is typically collected in the range of 4000-400 cm⁻¹.[6]

-

Mass Spectrometry

-

Sample Preparation : Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Sample Introduction : Introduce the sample solution into the mass spectrometer.

-

Ionization : Utilize an appropriate ionization technique. Electrospray ionization (ESI) is a soft ionization method suitable for this type of molecule.[6] Electron ionization (EI) can also be used to induce fragmentation and provide structural information.[6]

-

Mass Analysis : The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

Data Acquisition : A mass spectrum is generated, plotting the relative abundance of ions as a function of their m/z ratio.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

Conclusion

The spectroscopic analysis of this compound, primarily existing as its 3-hydroxy-1H-pyridine-2-thione tautomer, relies on a combined approach of NMR, IR, and Mass Spectrometry. While direct experimental data is limited, a comprehensive understanding of its structure can be achieved by comparing predicted data with that of closely related analogs. The experimental protocols and workflow provided in this guide offer a solid foundation for researchers to successfully characterize this and similar heterocyclic compounds.

References

- 1. Pyrithione(1121-30-8) 1H NMR [m.chemicalbook.com]

- 2. 3-Hydroxypyridine(109-00-2) 1H NMR [m.chemicalbook.com]

- 3. 2(1H)-Pyridinethione, 3-hydroxy-6-methyl- [webbook.nist.gov]

- 4. Pyrithione | C5H5NOS | CID 1570 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. drawellanalytical.com [drawellanalytical.com]

- 6. benchchem.com [benchchem.com]

The Emergence of a Novel Zinc-Binding Scaffold: A Technical History of 3-Hydroxypyridine-2-thiol

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxypyridine-2-thiol, which predominantly exists in its tautomeric form, 3-hydroxypyridine-2(1H)-thione (3HPT), is a heterocyclic compound that has garnered significant attention in medicinal chemistry. Initially synthesized in 1980, its unique structural features, particularly its ability to act as a bidentate chelator for metal ions, led to its "rediscovery" as a novel zinc-binding group (ZBG) for histone deacetylase (HDAC) inhibitors in the early 2010s. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and key applications of this compound, with a focus on its development as a pharmacophore in drug design.

Historical Perspective and Discovery

The first documented synthesis of 3-hydroxypyridine-2-thione was reported by Davies, Smith, and Turner in 1980.[1] Their work, published in Tetrahedron Letters, described a convenient method for its preparation. For over three decades, the compound remained a subject of niche academic interest.

A significant turning point in the history of 3HPT came with the work of Oyelere and colleagues in 2013.[2][3] In their search for alternative, non-hydroxamate zinc-binding groups for HDAC inhibitors, they identified 3HPT as a promising candidate.[3] This research established 3HPT as a novel scaffold for the development of selective HDAC inhibitors, particularly targeting HDAC6 and HDAC8, which are implicated in various cancers.[2]

Physicochemical and Spectral Data

This compound exists in a tautomeric equilibrium with 3-hydroxypyridine-2(1H)-thione. Theoretical studies indicate that the thione form is the more stable tautomer.[4]

Table 1: Physicochemical Properties of this compound/thione

| Property | Value | Reference |

| Molecular Formula | C5H5NOS | [5] |

| Molecular Weight | 127.17 g/mol | [5] |

| Appearance | Yellow to green solid | [5] |

| Melting Point | 141 °C | [5] |

| Boiling Point | 235.9 °C at 760 mmHg | [5] |

| Density | 1.41 g/cm³ | [5] |

| XLogP3 | 0.7 | [5] |

| Hydrogen Bond Donor Count | 2 | [5] |

| Hydrogen Bond Acceptor Count | 2 | [5] |

| Topological Polar Surface Area | 64.4 Ų | [5] |

Table 2: Spectral Data for Representative 3-Hydroxypyridine-2-thione Derivatives

| Compound | 1H NMR (400 MHz, CDCl3) δ (ppm) | 13C NMR (100 MHz, CDCl3) δ (ppm) | HRMS (EI) [M]+ | Reference |

| 1-Benzyl-3-methoxypyridin-2-thione | 7.30 (m, 6H), 6.65 (d, J = 7.7 Hz, 1H), 6.54 (t, J = 7.0 Hz, 1H), 5.89 (s, 2H), 3.88 (s, 3H) | 173.2, 159.0, 135.2, 131.7, 128.7, 128.0, 128.0, 111.6, 109.6, 58.8, 56.6 | Not provided | [5] |

| 1-(1,1′-Biphenylmethyl)-3-hydroxypyridin-2-one* | 9.06 (s, 1H), 7.61 (d, J = 7.5 Hz, 4H), 7.36 (m, 6H), 6.70 (d, J = 6.5 Hz, 1H), 6.12 (t, J = 6.9 Hz, 1H), 5.16 (s, 2H) | 147.0, 139.8, 139.5, 136.6, 128.9, 128.4, 128.2, 127.5, 126.9, 126.7, 114.8, 105.6, 51.1 | calcd: 277.1101, found: 277.1103 | [5] |

*Note: Data for the corresponding 3-hydroxypyridin-2-one is provided for comparison. The Oyelere et al. papers and their supplementary information contain extensive spectral data for a wide range of 3HPT derivatives.[1][5][6][7]

Experimental Protocols

Synthesis of 3-Hydroxypyridine-2-thione (Parent Compound)

The original synthesis by Davies et al. (1980) involved the fusion of 3-hydroxy-2-pyridone with phosphorus pentasulfide (P4S10).[1][8] A more recent and commonly used laboratory-scale synthesis is adapted from the work of Oyelere and coworkers.

General Protocol for Thionation:

-

A suspension of the corresponding 3-hydroxypyridin-2-one (1 equivalent) and Lawesson's reagent (0.6 equivalents) in anhydrous toluene is prepared in a round-bottom flask equipped with a reflux condenser.[5]

-

The reaction mixture is heated to reflux and stirred overnight under an inert atmosphere (e.g., argon or nitrogen).[5]

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.[5]

-

The resulting residue is purified by column chromatography or preparative TLC to yield the desired 3-hydroxypyridine-2-thione.[5]

A generalized workflow for the synthesis of 3HPT-based HDAC inhibitors is depicted in the diagram below.

In Vitro HDAC Inhibition Assay

The potency of 3HPT and its derivatives as HDAC inhibitors is typically assessed using a standardized in vitro enzymatic assay.

Protocol Outline:

-

Recombinant human HDAC isoforms (e.g., HDAC1, HDAC6, HDAC8) are used as the enzyme source.[1]

-

A fluorogenic acetylated peptide substrate is employed.

-

The enzyme, substrate, and varying concentrations of the test compound (3HPT derivative) are incubated in an assay buffer at 37°C.

-

The reaction is stopped, and a developer solution (e.g., trypsin with a fluorophore-quencher pair) is added.

-

Deacetylation of the substrate by the HDAC allows the developer to cleave the peptide, releasing the fluorophore and generating a fluorescent signal.

-

Fluorescence is measured using a plate reader, and the IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are calculated.[1]

Key Applications and Biological Activity

The primary application of this compound derivatives is as inhibitors of histone deacetylases.

Table 3: HDAC Inhibition Profile of 3HPT and a Lead Derivative

| Compound | HDAC1 IC50 (µM) | HDAC6 IC50 (µM) | HDAC8 IC50 (µM) | Reference |

| 3-Hydroxypyridine-2-thione (3HPT) | > 10 | 0.68 | 3.7 | [1][3] |

| Compound 10d* | > 10 | 0.356 | 2.831 | [2][7] |

*Compound 10d is a derivative with a five-methylene linker and a triazole-phenyl cap group, identified as a lead compound by Oyelere et al.[2][7]

The selective inhibition of HDAC6 and HDAC8 over HDAC1 is a significant feature of 3HPT-based inhibitors. This selectivity is attributed to the specific chelation of the catalytic zinc ion in the active site of these enzymes by the 3HPT scaffold.

This selective inhibition profile has made 3HPT derivatives promising candidates for cancer therapy. Several studies have demonstrated their ability to induce apoptosis in various cancer cell lines, including those resistant to other HDAC inhibitors like SAHA (Vorinostat).[2]

Conclusion

This compound, primarily in its thione tautomer, has evolved from a synthetically accessible heterocycle to a key pharmacophore in the design of selective HDAC inhibitors. Its history underscores the potential for reinvestigating known chemical entities for new biological applications. The detailed synthetic protocols and quantitative biological data now available provide a solid foundation for further research and development of 3HPT-based therapeutics. The unique zinc-binding properties of this scaffold continue to make it an attractive starting point for the design of inhibitors for other zinc-dependent metalloenzymes.

References

- 1. 3-Hydroxypyridin-2-thione as Novel Zinc Binding Group for Selective Histone Deacetylase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and structure-activity relationship of 3-hydroxypyridine-2-thione-based histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 3-Hydroxypyridin-2-thione as novel zinc binding group for selective histone deacetylase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A theoretical study of solvent effects on tautomerism and electronic absorption spectra of 3-hydroxy-2-mercaptopyridine and 2,3-dihydroxypyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis and Structure Activity Relationship of 3-Hydroxypyridin-2-thione Based Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Rise of 3-Hydroxypyridine-2-thiol Derivatives: A Technical Guide to a New Class of Selective Histone Deacetylase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

The landscape of epigenetic drug discovery is continually evolving, with a significant focus on the development of selective histone deacetylase (HDAC) inhibitors. Among the promising new scaffolds, 3-hydroxypyridine-2-thiol and its analogues have emerged as a compelling class of compounds, demonstrating potent and selective inhibition of specific HDAC isoforms, particularly HDAC6 and HDAC8. This technical guide provides an in-depth overview of the synthesis, biological activity, and mechanism of action of these derivatives, offering a valuable resource for researchers in oncology and related fields.

Core Concepts: Targeting Histone Deacetylases

Histone deacetylases are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from lysine residues on histones and other non-histone proteins. Dysregulation of HDAC activity is a hallmark of many cancers, making them a prime target for therapeutic intervention. While several HDAC inhibitors have been approved for clinical use, many exhibit pan-HDAC inhibition, leading to off-target effects and dose-limiting toxicities. The development of isoform-selective inhibitors is therefore a key objective in the field.

The this compound moiety has been identified as a novel zinc-binding group (ZBG) that can effectively chelate the zinc ion in the active site of HDAC enzymes. This interaction is critical for the inhibitory activity of these compounds.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically involves a multi-step process. A general synthetic strategy is outlined below.

General Synthetic Scheme

A common route to synthesize these compounds involves the initial preparation of a protected 3-hydroxypyridin-2-one core, followed by the introduction of a linker and a surface recognition "cap" group. The final steps involve thionation and deprotection to yield the active this compound derivative.

Quantitative Analysis of Biological Activity

The biological activity of this compound derivatives is primarily assessed through their ability to inhibit the activity of specific HDAC isoforms and to induce cell death in cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of these compounds.

Table 1: In Vitro Histone Deacetylase (HDAC) Inhibitory Activity of Selected this compound Derivatives

| Compound | Linker Length (n) | Substituent (R) | HDAC1 IC50 (nM) | HDAC6 IC50 (nM) | HDAC8 IC50 (nM) |

| 10d | 5 | H | >50,000 | 356 | 2831 |

| 14a | 5 | 4-F | >50,000 | 420 | 3200 |

| 14b | 5 | 4-Cl | >50,000 | 380 | 3000 |

| 14c | 5 | 4-Br | >50,000 | 350 | 2900 |

| 14d | 5 | 4-CH3 | >50,000 | 450 | 3500 |

| 14e | 5 | 3-CN | >50,000 | 290 | 2500 |

| 14f | 5 | 3-OCH3 | >50,000 | 510 | 4000 |

| 14g | 5 | 3,4-diCl | >50,000 | 320 | 2700 |

| 3-HPT | - | - | >50,000 | 681 | 3675 |

Data compiled from multiple sources.

Table 2: In Vitro Anticancer Activity of Selected this compound Derivatives

| Compound | Jurkat IC50 (µM) | DU145 IC50 (µM) | LNCaP IC50 (µM) |

| 10d | 4.5 | 6.2 | 7.1 |

| 14e | 3.8 | 4.9 | 5.5 |

| SAHA | 0.8 | 2.5 | 3.1 |

SAHA (Suberanilohydroxamic acid) is a pan-HDAC inhibitor included for comparison. Data compiled from multiple sources.

Experimental Protocols

Synthesis of a Representative this compound Derivative (e.g., Compound 10d)

Step 1: Synthesis of the Azido O-methyl Protected 3-hydroxypyridin-2-one (11) A detailed procedure for the synthesis of this starting material can be found in the supporting information of the cited literature.

Step 2: Copper(I)-catalyzed Huisgen Cycloaddition To a solution of the azido O-methyl protected 3-hydroxypyridin-2-one (11) and the corresponding alkyne in a mixture of DMSO and THF, copper(I) iodide and N,N-diisopropylethylamine (DIPEA) are added. The reaction mixture is stirred at room temperature until completion, as monitored by TLC. The product is then extracted and purified by column chromatography.

Step 3: Thionation with Lawesson's Reagent The triazolyl intermediate from the previous step is dissolved in toluene, and Lawesson's reagent is added. The mixture is heated to reflux and stirred overnight. After cooling, the solvent is evaporated, and the crude product is purified by chromatography to yield the thionated intermediate.

Step 4: Deprotection of the O-methyl Group The thionated intermediate is dissolved in dichloromethane (DCM) and cooled to 0°C. Boron tribromide (BBr3) is added dropwise, and the reaction is stirred at room temperature. Upon completion, the reaction is quenched, and the final this compound derivative is purified by chromatography.

In Vitro Fluorometric HDAC Enzyme Inhibition Assay

This assay is used to determine the inhibitory activity of the synthesized compounds against specific HDAC isoforms.

Materials:

-

Recombinant human HDAC enzyme (e.g., HDAC1, HDAC6, HDAC8)

-

HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

Developer (e.g., Trypsin)

-

Stop Solution (e.g., Trichostatin A, a potent HDAC inhibitor)

-

Test compounds dissolved in DMSO

-

96-well black microplate

Procedure:

-

Prepare Reagents: Thaw all reagents on ice. Prepare serial dilutions of the test compounds in HDAC Assay Buffer. The final DMSO concentration should be less than 1%.

-

Reaction Setup: In a 96-well black microplate, add the following in order: HDAC Assay Buffer, test compound at various concentrations (or DMSO for control), and diluted recombinant HDAC enzyme.

-

Pre-incubation: Gently mix and incubate the plate at 37°C for 15 minutes.

-

Initiate Reaction: Add the fluorogenic HDAC substrate to all wells.

-

Incubation: Mix and incubate the plate at 37°C for 30 minutes.

-

Stop and Develop: Add the Developer solution containing a stop solution to each well to stop the HDAC reaction and initiate the development of the fluorescent signal.

-

Final Incubation: Incubate the plate at room temperature for 15 minutes, protected from light.

-

Fluorescence Measurement: Read the fluorescence using a microplate reader with excitation at 355-360 nm and emission at 460 nm.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing the Mechanism and Workflow

Signaling Pathway of HDAC Inhibition

The inhibition of HDACs by this compound derivatives leads to an increase in the acetylation of histone and non-histone proteins. This, in turn, alters gene expression, leading to downstream effects such as cell cycle arrest and apoptosis.

Caption: Signaling pathway of HDAC inhibition by this compound derivatives.

Experimental Workflow for Screening HDAC Inhibitors

The process of identifying and characterizing new HDAC inhibitors involves a systematic workflow, from initial synthesis to cellular assays.

Caption: Experimental workflow for the screening of 3-HPT based HDAC inhibitors.

Conclusion and Future Directions

This compound derivatives represent a promising new frontier in the development of selective HDAC inhibitors. Their unique zinc-binding capacity and demonstrated efficacy against specific HDAC isoforms, coupled with their anticancer activity, make them attractive candidates for further preclinical and clinical investigation. Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds, as well as exploring their therapeutic potential in a broader range of malignancies and other diseases where HDAC dysregulation is implicated. This in-depth guide provides a solid foundation for researchers looking to contribute to this exciting and rapidly advancing field.

An In-depth Technical Guide on the Physicochemical Properties of 3-Hydroxypyridine-2-thiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Hydroxypyridine-2-thiol. The information herein is intended to support research, discovery, and development activities by providing essential data and standardized experimental methodologies.

Core Physicochemical Data

This compound, also known by its tautomeric name 3-hydroxy-1H-pyridine-2-thione, is a heterocyclic organic compound. A summary of its key physicochemical properties is presented below for easy reference and comparison.

| Property | Value |

| IUPAC Name | 3-hydroxy-1H-pyridine-2-thione |

| Synonyms | 2-Mercapto-3-pyridinol, 3-Hydroxy-2-pyridinethione |

| CAS Number | 23003-22-7[1] |

| Molecular Formula | C₅H₅NOS[1] |

| Molecular Weight | 127.16 g/mol [1] |

| Appearance | Yellow to green solid[1] |

| Melting Point | 144.00 - 146.00 °C[1] |

| Boiling Point | 235.9 °C at 760 mmHg[1] |

| Density | 1.41 g/cm³[1] |

| Flash Point | 96.5 °C[1] |

| pKa | Data not readily available in cited literature. The presence of both a thiol and a hydroxyl group suggests multiple ionization states. Experimental determination is recommended. |

| Solubility | Qualitative data suggests solubility in polar organic solvents. Quantitative data in common solvents is not readily available and requires experimental determination. |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are outlined below. These protocols are based on standard laboratory practices and can be adapted for specific experimental conditions.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of a compound's purity.

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Glass capillary tubes (sealed at one end)[2]

-

Thermometer

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of finely powdered this compound is introduced into the open end of a capillary tube. The tube is then gently tapped to pack the sample into the sealed end, achieving a sample height of 1-2 mm.[2][3]

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer bulb to ensure accurate temperature reading.[2]

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.[3]

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is the melting point of the sample.[4]

-

Purity Assessment: A sharp melting point range (typically 0.5-1.0 °C) is indicative of a pure compound. Impurities tend to lower and broaden the melting point range.

pKa Determination (UV-Vis Spectrophotometry)

This method is suitable for compounds containing a chromophore near the ionization site, allowing for the differentiation between protonated and deprotonated species.[5]

Objective: To determine the acid dissociation constant(s) of this compound.

Apparatus:

-

UV-Vis Spectrophotometer

-

pH meter

-

Quartz cuvettes

-

A series of buffer solutions with a range of known pH values

Procedure:

-

Solution Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol or water). Aliquots of this stock solution are then diluted into a series of buffer solutions covering a wide pH range. The final concentration of the compound should be kept constant across all solutions.[6]

-

Spectral Acquisition: The UV-Vis absorption spectrum of each buffered solution is recorded over a relevant wavelength range. Spectra of the fully protonated form (in a highly acidic solution) and the fully deprotonated form (in a highly basic solution) are also obtained to identify the maximum absorbance wavelengths (λmax) for each species.[7][8]

-

Data Analysis: The absorbance at one or more wavelengths is plotted against the pH of the solutions.[9] The resulting data will form a sigmoidal curve. The pKa is the pH at the inflection point of this curve, which corresponds to the point where the concentrations of the acidic and basic forms are equal.[5][7] For molecules with multiple ionizable groups, multiple inflection points may be observed.

Aqueous Solubility Determination (Shake-Flask Method)

This is the gold standard method for determining the thermodynamic equilibrium solubility of a compound.[10]

Objective: To determine the saturation concentration of this compound in water at a specific temperature.

Apparatus:

-

Thermostatic shaker or agitator

-

Vials with screw caps

-

Analytical balance

-

Centrifuge or filtration apparatus (e.g., syringe filters)

-

A validated analytical method for quantification (e.g., HPLC or UV-Vis Spectrophotometry)

Procedure:

-

Sample Preparation: An excess amount of solid this compound is added to a vial containing a known volume of water (or a specific buffer). The presence of excess solid is essential to ensure that equilibrium is reached at saturation.[11]

-

Equilibration: The vials are sealed and placed in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C). The mixture is agitated for a sufficient duration (typically 24-72 hours) to allow the system to reach equilibrium.[10][11]

-

Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution by centrifugation or filtration. Care must be taken to avoid any temperature changes during this step.[10]

-

Quantification: The concentration of this compound in the clear, saturated supernatant or filtrate is determined using a pre-validated and suitably sensitive analytical method like HPLC or UV-Vis spectrophotometry.[11][12] The result is reported as the solubility in units such as mg/mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a novel compound like this compound.

Caption: Workflow for Physicochemical Characterization.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 4. pennwest.edu [pennwest.edu]

- 5. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 6. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

- 7. hi-tec.tripod.com [hi-tec.tripod.com]

- 8. ishigirl.tripod.com [ishigirl.tripod.com]

- 9. pharmaguru.co [pharmaguru.co]

- 10. lup.lub.lu.se [lup.lub.lu.se]

- 11. benchchem.com [benchchem.com]

- 12. filab.fr [filab.fr]

3-Hydroxypyridine-2-thiol: A Technical Guide to a Bidentate Zinc-Binding Group for Researchers and Drug Development Professionals

An In-depth Review of its Coordination Chemistry, Biological Applications, and Experimental Evaluation

Introduction

3-Hydroxypyridine-2-thiol, also known as 2-mercapto-3-pyridinol or 3-hydroxypyridine-2-thione (3HPT), has emerged as a compelling zinc-binding group (ZBG) in the field of medicinal chemistry. Its unique bidentate coordination properties, engaging both the hydroxyl and thiol moieties, make it a potent chelator for the zinc(II) ion. This characteristic is of significant interest in the design of inhibitors for zinc-dependent enzymes, such as histone deacetylases (HDACs) and matrix metalloproteinases (MMPs), which are implicated in a variety of diseases, including cancer and inflammatory disorders. This technical guide provides a comprehensive overview of this compound as a zinc-binding group, detailing its synthesis, coordination chemistry, quantitative binding data, and the experimental protocols used for its evaluation.

Coordination Chemistry and Zinc Binding

This compound acts as a bidentate chelator, coordinating the zinc(II) ion through the oxygen of the hydroxyl group and the sulfur of the thiol group. This O,S-coordination forms a stable five-membered ring with the zinc ion. The thiophilicity of zinc, favoring coordination with sulfur, contributes to the affinity and stability of the complex. Computational docking studies have shown that 3HPT can effectively chelate the Zn²⁺ ion within the active sites of enzymes like HDAC6 and HDAC8[1][2]. The coordination geometry of the resulting zinc complex can vary depending on the surrounding ligand field but is often predicted to be tetrahedral or distorted tetrahedral within an enzyme's active site[3].

Quantitative Data on Zinc Interaction

| Compound | Target Enzyme | IC50 (nM) | Reference |

| This compound (3HPT) | HDAC6 | 681 | [1][2] |

| This compound (3HPT) | HDAC8 | 3675 | [1][2] |

| This compound (3HPT) | HDAC1 | > 100,000 (inactive) | [1][2] |

Table 1: In vitro inhibitory activity of this compound against various Histone Deacetylase (HDAC) isoforms.

The selectivity of 3HPT for certain HDAC isoforms (HDAC6 and HDAC8 over HDAC1) suggests that while the zinc-binding interaction is crucial, the overall molecular structure of the inhibitor and its interactions with the protein scaffold surrounding the active site play a significant role in determining potency and selectivity[1][2].

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the thionation of its corresponding pyridone precursor, 3-hydroxypyridin-2-one. Lawesson's reagent is commonly employed for this conversion.

Materials:

-

3-Hydroxypyridin-2-one

-

Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide)

-

Anhydrous toluene

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., chloroform, methanol)

Procedure:

-

A suspension of 3-hydroxypyridin-2-one and Lawesson's reagent (typically 1.2 to 1.5 equivalents) in anhydrous toluene is prepared in a round-bottom flask equipped with a reflux condenser.

-

The reaction mixture is heated to reflux and maintained at this temperature, typically overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure (in vacuo).

-

The resulting residue is purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in chloroform) to afford this compound as a solid.

Characterization: The structure and purity of the synthesized this compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Evaluation of Zinc Binding by Spectrophotometric Titration

This method relies on monitoring the change in the UV-Vis absorbance spectrum of this compound upon the addition of a zinc(II) salt solution. The formation of the zinc complex will alter the electronic transitions of the chromophore, leading to a shift in the absorption maxima or a change in molar absorptivity.

Materials:

-

Purified this compound

-

Zinc(II) chloride or zinc(II) sulfate solution of known concentration

-

A suitable buffer solution (e.g., HEPES or TRIS) at a defined pH

-

UV-Vis spectrophotometer and quartz cuvettes

Procedure:

-

Prepare a stock solution of this compound in the chosen buffer.

-

Prepare a stock solution of the zinc(II) salt in the same buffer.

-

Place a known concentration of the this compound solution in a quartz cuvette.

-

Record the initial UV-Vis spectrum.

-

Make sequential additions of the zinc(II) solution to the cuvette.

-

After each addition, allow the solution to equilibrate and record the UV-Vis spectrum.

-

The changes in absorbance at a specific wavelength are plotted against the molar ratio of zinc to ligand.

-

The stoichiometry of the complex and its stability constant can be determined by analyzing the titration curve using appropriate binding models (e.g., Job's plot for stoichiometry, and non-linear regression for the stability constant)[2][4][5][6].

Characterization of Zinc Binding by Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Ka), dissociation constant (Kd), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).

Materials:

-

Purified this compound

-

Zinc(II) chloride or zinc(II) sulfate solution of known concentration

-

The same buffer solution used for both the ligand and the metal salt to minimize heats of dilution.

-

Isothermal titration calorimeter

Procedure:

-

Prepare a solution of this compound in the buffer and degas it.

-

Prepare a more concentrated solution of the zinc(II) salt in the same degassed buffer.

-

Fill the sample cell of the calorimeter with the this compound solution.

-

Fill the injection syringe with the zinc(II) salt solution.

-

Initiate the titration, which consists of a series of small injections of the zinc solution into the sample cell while the temperature is kept constant.

-

The heat change associated with each injection is measured.

-

The raw data of heat per injection versus time is integrated to generate a binding isotherm, which plots the heat change per mole of injectant against the molar ratio of zinc to ligand.

-

This isotherm is then fitted to a suitable binding model to extract the thermodynamic parameters of the interaction[1][7].

NMR Titration for Studying Zinc Coordination

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to identify the atoms in the this compound molecule that are involved in zinc coordination. Upon zinc binding, the chemical environment of the protons and carbons near the binding site will change, leading to shifts in their respective NMR signals.

Materials:

-

Purified this compound

-

A deuterated solvent compatible with the ligand and the zinc salt (e.g., DMSO-d6, Methanol-d4)

-

Zinc(II) chloride or a similar zinc salt

-

NMR spectrometer

Procedure:

-

Dissolve a known concentration of this compound in the deuterated solvent and acquire its ¹H and ¹³C NMR spectra.

-

Prepare a stock solution of the zinc(II) salt in the same deuterated solvent.

-

Add incremental amounts of the zinc(II) salt solution to the NMR tube containing the ligand solution.

-

Acquire NMR spectra after each addition.

-

Monitor the chemical shift changes of the protons and carbons of the pyridine ring and the hydroxyl and thiol groups.

-

Significant chemical shift perturbations for specific nuclei will indicate their proximity to the zinc-binding site, thus confirming the mode of coordination[8][9].

Signaling Pathways and Experimental Workflows

The ability of this compound to chelate zinc suggests its potential to modulate cellular processes that are dependent on zinc signaling. Zinc homeostasis is tightly regulated by a network of proteins, including zinc transporters (ZIP and ZnT families) and the zinc-buffering protein metallothionein. By sequestering intracellular zinc, 3HPT could influence these pathways.

Impact on Zinc Homeostasis and Metallothionein Expression

An experimental workflow to assess the impact of this compound on cellular zinc homeostasis could involve treating cells with 3HPT and then measuring changes in the expression of key zinc-regulating proteins.

Assessing the impact of 3HPT on zinc homeostasis proteins.

HDAC Inhibition and Downstream Effects

As an HDAC inhibitor, this compound binds to the zinc ion in the active site of HDAC enzymes, leading to their inactivation. This results in the hyperacetylation of histone and non-histone protein substrates, which in turn can alter gene expression and lead to cellular responses such as apoptosis in cancer cells.

Mechanism of HDAC inhibition by 3HPT leading to apoptosis.

Conclusion

This compound is a versatile and potent zinc-binding group with significant potential in drug discovery, particularly in the development of inhibitors for zinc-dependent enzymes. Its bidentate O,S-coordination provides a stable interaction with the zinc(II) ion. While direct thermodynamic data for its zinc complexation requires further investigation, its efficacy as an HDAC inhibitor underscores its strong zinc-binding capabilities in a biological setting. The experimental protocols provided in this guide offer a framework for the synthesis, purification, and comprehensive evaluation of this compound and its derivatives as zinc-binding agents. Further research into its effects on cellular zinc homeostasis and signaling pathways will undoubtedly uncover new therapeutic opportunities for this promising scaffold.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Direct Measurements of the Mechanical Stability of Zinc-Thiolate Bonds in Rubredoxin by Single-Molecule Atomic Force Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pcbiochemres.com [pcbiochemres.com]

- 5. academicjournals.org [academicjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. NMR studies of zinc binding in a multi-histidinic peptide fragment - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 9. NMR studies of zinc, copper, and iron binding to histidine, the principal metal ion complexing site of amyloid-beta peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical Insights into the Stability of 3-Hydroxypyridine-2-thiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the theoretical studies on the stability of 3-Hydroxypyridine-2-thiol, a molecule of significant interest in medicinal chemistry. Understanding the tautomeric preferences of this compound is crucial for predicting its chemical behavior, receptor interactions, and overall efficacy as a potential therapeutic agent. This document summarizes key quantitative data from computational studies, details relevant experimental protocols for validation, and visualizes the underlying chemical principles.

Core Concept: Prototropic Tautomerism

This compound exists as a dynamic equilibrium between two primary prototropic tautomers: the thiol-hydroxy form (3-hydroxy-2-mercaptopyridine) and the thione-keto form (3-hydroxypyridine-2(1H)-thione). Prototropic tautomerism involves the migration of a proton, leading to distinct structural isomers that can exhibit different physicochemical properties. Theoretical studies, primarily employing quantum chemical calculations, have been instrumental in elucidating the relative stabilities of these tautomers.

Data Presentation: Tautomer Stability

Computational studies consistently indicate that the thione tautomer of this compound is the more stable form in the gas phase and in various solvents. This preference is a common feature among related heterocyclic systems like 2-hydroxypyridine and 2-mercaptopyridine. The greater stability of the thione form is often attributed to favorable resonance stabilization and dipole moments. Below is a summary of representative theoretical data for analogous systems, which provides a strong predictive framework for the stability of this compound.

| Tautomer Pair | Computational Method | Basis Set | Solvent | Calculated Energy Difference (kJ/mol) | More Stable Tautomer |

| 2-hydroxypyridine / 2-pyridone | QCISD(T) | TZV2P | Gas Phase | 2.9[1] | 2-pyridone |

| pyridine-2-thiol / pyridine-2-thione | QCISD(T) | TZV2P | Gas Phase | 15.2[1] | pyridine-2-thione |

| N-hydroxypyridine-2(1H)-thione / 2-mercaptopyridine N-oxide | Theoretical Calculations | Not Specified | Gas Phase | >30[2] | N-hydroxypyridine-2(1H)-thione |

| 2-hydroxypyridine / 2-pyridone | M062X, CCSD | 6-311++G, aug-cc-pvdz | Gas Phase | 5-9[3] | 2-hydroxypyridine |

| 2-hydroxypyridine / 2-pyridone | B3LYP | 6-311++G, aug-cc-pvdz | Gas Phase | 1-3[3] | 2-pyridone |

Experimental Protocols

The theoretical predictions regarding the stability of this compound tautomers are corroborated by experimental evidence, primarily from spectroscopic and synthetic studies.

Synthesis of 3-Hydroxypyridine-2-thione

A common synthetic route to 3-hydroxypyridine-2-thione involves the thionation of a corresponding 3-hydroxypyridin-2-one precursor.

Representative Protocol for Thionation:

-

A suspension of the starting 3-methoxypyridin-2-one (1 equivalent) and Lawesson's reagent (0.6 equivalents) is prepared in a suitable solvent such as toluene.[4]

-

The reaction mixture is heated to reflux and maintained at this temperature overnight.[4]

-

Upon cooling to room temperature, the solvent is removed under reduced pressure (in vacuo).[4]

-

The resulting residue is purified using an appropriate chromatographic technique, such as preparative thin-layer chromatography (prep-TLC), with a suitable eluent system (e.g., chloroform:methanol).[4]

-

Subsequent deprotection of the methoxy group, for instance, using boron tribromide (BBr₃), yields the final 3-hydroxypyridine-2-thione product.[5]

Spectroscopic Analysis

Spectroscopic methods are pivotal in identifying the predominant tautomeric form in different environments.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can distinguish between the thiol and thione tautomers based on the chemical shifts of the protons and carbons, particularly those adjacent to the tautomerizing functional groups. For instance, in related compounds, the chemical shifts of the ring protons and the carbon of the C=S group are characteristic of the thione form.[6]

-

UV-Vis Spectroscopy: The electronic absorption spectra of the tautomers differ, allowing for the study of the tautomeric equilibrium in solution. Thione tautomers typically exhibit an absorption peak at longer wavelengths (around 300-400 nm) corresponding to the n-π* transition of the C=S group, while thiol tautomers absorb at shorter wavelengths (below 300 nm) due to π-π* transitions.[7] The relative intensities of these bands can be used to estimate the equilibrium constant in different solvents.

-

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the vibrational modes of the molecule. The presence of a strong C=S stretching vibration and the absence of a distinct S-H stretching band are indicative of the thione tautomer. Conversely, the presence of an S-H stretch would suggest the thiol form.[2]

Computational Chemistry Protocol for Tautomerism Study

Theoretical investigations into the stability of this compound tautomers typically follow a standardized computational workflow.

General DFT Calculation Workflow:

-

Geometry Optimization: The molecular geometries of all possible tautomers are optimized using Density Functional Theory (DFT) methods. A commonly used functional is B3LYP, paired with a Pople-style basis set such as 6-311++G(d,p).[3]

-

Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structures correspond to true energy minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE).

-

Single-Point Energy Calculations: To obtain more accurate electronic energies, single-point energy calculations can be performed on the optimized geometries using higher levels of theory (e.g., coupled-cluster methods like CCSD(T)) or larger basis sets.

-

Solvation Effects: To model the stability in solution, the Polarizable Continuum Model (PCM) is often employed to account for the influence of the solvent.

-

Thermodynamic Analysis: The relative Gibbs free energies of the tautomers are calculated by combining the electronic energies, ZPVE corrections, and thermal contributions to enthalpy and entropy.

Mandatory Visualizations

Tautomeric Equilibrium of this compound

Caption: Prototropic tautomerism of this compound.

Note: The image source in the DOT script is a placeholder and would need to be replaced with actual images of the molecular structures.

General Workflow for Theoretical Stability Analysis

Caption: Computational workflow for tautomer stability analysis.

Conclusion

Theoretical studies, supported by experimental data, provide a clear and consistent picture of the tautomeric equilibrium of this compound. The thione form is energetically favored, a critical piece of information for researchers in drug design and development. The methodologies outlined in this guide offer a robust framework for further investigation into the properties and potential applications of this and related heterocyclic compounds. The interplay of computational and experimental approaches is essential for a comprehensive understanding of the factors governing molecular stability and reactivity.

References

- 1. Predictions of tautomeric equilibria in 2-hydroxypyridine and pyridine-2-thiol: correlation effects and possible discrepancies with experiment - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 2. Photochemical Hydroxyl Group Abstraction from N-Hydroxypyridine-2(1H)-thione Isolated in a Solid Hydrogen Matrix: Photogeneration of 2-Mercaptopyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis and Structure Activity Relationship of 3-Hydroxypyridin-2-thione Based Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3-Hydroxypyridine(109-00-2) 1H NMR [m.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

3-Hydroxypyridine-2-thiol safety and handling precautions

An In-depth Technical Guide to the Safety and Handling of 3-Hydroxypyridine-2-thiol